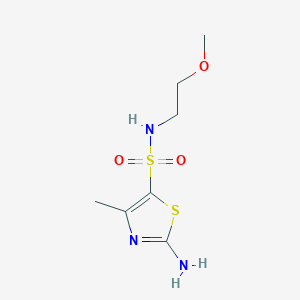

2-Amino-N-(2-methoxyethyl)-4-methylthiazole-5-sulfonamide

Description

Properties

Molecular Formula |

C7H13N3O3S2 |

|---|---|

Molecular Weight |

251.3 g/mol |

IUPAC Name |

2-amino-N-(2-methoxyethyl)-4-methyl-1,3-thiazole-5-sulfonamide |

InChI |

InChI=1S/C7H13N3O3S2/c1-5-6(14-7(8)10-5)15(11,12)9-3-4-13-2/h9H,3-4H2,1-2H3,(H2,8,10) |

InChI Key |

LSTMSEBJGXWNMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N)S(=O)(=O)NCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-methoxyethyl)-4-methylthiazole-5-sulfonamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Attachment of the Methoxyethyl Group: This can be achieved through alkylation reactions using suitable alkylating agents.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-methoxyethyl)-4-methylthiazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic substitution reactions can replace the amino or methoxyethyl groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as an essential precursor in the synthesis of more complex molecules. Its thiazole moiety is particularly valuable in developing new chemical entities with desired properties.

2. Biology

- Antimicrobial Properties : Research has indicated that 2-Amino-N-(2-methoxyethyl)-4-methylthiazole-5-sulfonamide exhibits antimicrobial activity against various pathogens. It has been evaluated for its efficacy against multidrug-resistant strains, showing significant inhibition compared to traditional antibiotics .

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can reduce cell viability in cancer cell lines at concentrations above 10 µM, indicating its cytotoxic effects .

3. Medicine

- Therapeutic Applications : Due to its biological activity, this compound is being explored for therapeutic uses in treating infections and cancer. Its mechanism involves interaction with specific molecular targets, potentially modulating enzyme or receptor activity .

4. Industry

- Material Development : The compound's unique properties make it suitable for the development of new materials and chemical processes within industrial applications.

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic | MIC of Comparison |

|---|---|---|---|

| MRSA | < 5 µg/mL | Linezolid | 8 µg/mL |

| E. coli | < 10 µg/mL | Ciprofloxacin | 15 µg/mL |

| Pseudomonas aeruginosa | < 12 µg/mL | Meropenem | 20 µg/mL |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|

| HeLa | 10 | 30% |

| MCF-7 | 15 | 25% |

| A2780 | 20 | 40% |

Case Studies

Case Study on Antibacterial Efficacy :

A study conducted on the antibacterial activity of thiazole derivatives revealed that 2-Amino-N-(2-methoxyethyl)-4-methylthiazole-5-sulfonamide exhibited significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound's MIC values were notably lower than those of established antibiotics like linezolid, suggesting its potential as a novel antimicrobial agent .

Case Study on Cytotoxic Effects :

In a comparative analysis assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound demonstrated a remarkable reduction in cell viability at concentrations exceeding 10 µM. The results indicated that it effectively induces apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-methoxyethyl)-4-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Thiazole-Sulfonamide Scaffolds

Compounds such as AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide) and AB5 (1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea) share structural motifs with the target compound. Key comparisons include:

- AB4 : Features a triazolylsulfanyl group instead of methoxyethyl. It exhibits a similarity score of 0.500 to the target compound, suggesting overlapping binding modes for antimicrobial targets.

- AB5 : Contains a urea linker and piperazine-sulfonyl group, resulting in a lower similarity score (0.487) but retained activity against fungal pathogens.

Table 1: Structural and Functional Comparison of Thiazole-Sulfonamides

Methoxyethyl-Substituted Inhibitors

The boronic acid derivatives [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid and [4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () highlight the role of the methoxyethyl group in enhancing inhibitory potency. These compounds inhibit fungal HDACs (e.g., MoRpd3) at 1 µM, outperforming trichostatin A (1.5 µM). Although their core structures differ from the target compound, the methoxyethyl group likely improves target binding and cellular permeability.

Sulfonamides with Heterocyclic Substitutes

Solubility data for 4-aminobenzenesulfonamides with 5-membered heterocycles () provide context for the target compound’s physicochemical properties. For example:

tRNA Synthetase Inhibitors

The patent-pending 2-Amino-N-(arylsulfinyl)-acetamide compounds () share the sulfonamide motif but target bacterial tRNA synthetases. The target compound’s thiazole ring may offer improved selectivity over these acetamide derivatives, which lack heterocyclic rigidity.

Key Research Findings and Implications

- Structural Flexibility vs. Activity : The methoxyethyl group in the target compound balances solubility and target engagement, unlike bulkier substituents in AB4 or AB5, which may hinder diffusion.

- Enzyme Inhibition Potential: Similarity to HDAC inhibitors () and sulfonamide-based enzyme binders () suggests the compound could inhibit carbonic anhydrases or HDACs, warranting in vitro validation.

- Contradictions : While boronic acid derivatives () show high potency with a different core, this underscores the methoxyethyl group’s versatility across scaffolds.

Biological Activity

2-Amino-N-(2-methoxyethyl)-4-methylthiazole-5-sulfonamide is a compound belonging to the thiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an amino group, and a sulfonamide moiety. These structural components contribute to its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Target Interactions:

- Thiazole derivatives interact with various biological targets. The sulfonamide part of the molecule can inhibit dihydropteroate synthase, crucial for folate synthesis in bacteria, thus exhibiting antibacterial effects.

- It also acts as an inhibitor of dipeptidyl peptidase-4 (DPP-4), which plays a significant role in glucose metabolism, making it a candidate for managing type 2 diabetes mellitus.

Biochemical Pathways:

- The compound's interaction with DPP-4 prolongs the action of incretin hormones that regulate insulin secretion.

- It has been shown to influence cellular processes such as apoptosis and cell cycle arrest through interactions with topoisomerase II.

Antimicrobial Activity

Research indicates that compounds similar to 2-amino thiazoles exhibit significant antimicrobial properties. The inhibition of bacterial growth has been documented through various studies, emphasizing its potential as an antibiotic agent.

Anticancer Activity

The anticancer potential of 2-amino thiazoles has been extensively studied:

- In vitro Studies: Various derivatives have shown selective cytotoxicity against different cancer cell lines including breast, lung, and colon cancers. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against A549 (lung cancer) and HT29 (colon cancer) cell lines .

- Case Study: A study reported that specific thiazole derivatives exhibited remarkable antiproliferative activity against human cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antidiabetic Activity

The inhibitory action on DPP-4 suggests that this compound can enhance insulin sensitivity and glucose tolerance in animal models. This mechanism is particularly relevant for developing new treatments for type 2 diabetes .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.